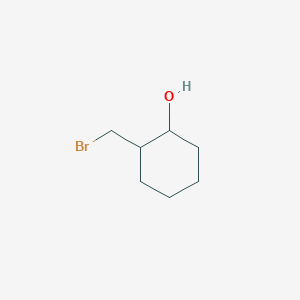

2-(Bromomethyl)cyclohexan-1-ol

Description

Importance of Brominated Cyclohexanol (B46403) Scaffolds in Organic Synthesis

Brominated cyclohexanol scaffolds are valuable intermediates in organic synthesis due to the presence of two key functional groups: a hydroxyl group (-OH) and a bromine atom. This bifunctionality allows for a wide range of chemical transformations. The hydroxyl group can be involved in reactions such as oxidation to a ketone, esterification, or etherification. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution and elimination reactions.

The presence of bromine on the cyclohexyl ring or an adjacent methyl group, as in 2-(bromomethyl)cyclohexan-1-ol, provides a reactive handle for the introduction of other functional groups or for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes brominated cyclohexanols useful precursors for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. The specific stereochemistry of the substituents on the cyclohexane (B81311) ring can also be used to control the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of chiral molecules.

Structural Characteristics and Isomeric Considerations of this compound

The structure of this compound consists of a cyclohexane ring substituted with a hydroxyl group and a bromomethyl group on adjacent carbon atoms. The molecular formula for this compound is C7H13BrO.

Interactive Data Table: Computed Properties of 1-(Bromomethyl)cyclohexan-1-ol (Isomer) Note: Direct experimental data for this compound is not readily available. The following data for its isomer, 1-(bromomethyl)cyclohexan-1-ol, provides an estimation of its physicochemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 193.08 g/mol nih.gov |

| XLogP3 | 1.9 nih.gov |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 192.01498 Da nih.gov |

| Monoisotopic Mass | 192.01498 Da nih.gov |

| Topological Polar Surface Area | 20.2 Ų nih.gov |

| Heavy Atom Count | 9 nih.gov |

| Complexity | 86.9 nih.gov |

A key structural feature of this compound is its potential for stereoisomerism. The cyclohexane ring can exist in different conformations, with the chair conformation being the most stable. The substituents can occupy either axial or equatorial positions. Furthermore, the presence of two chiral centers (at C-1 and C-2) gives rise to diastereomers (cis and trans isomers) and enantiomers.

Cis/Trans Isomerism:

In the cis isomer, the hydroxyl and bromomethyl groups are on the same side of the cyclohexane ring.

In the trans isomer, they are on opposite sides. These geometric isomers will have different physical and chemical properties due to the different spatial arrangements of the functional groups. For instance, the relative stability of the chair conformations for the cis and trans isomers will differ based on the steric interactions of the substituents.

Enantiomers:

Each of the cis and trans isomers is chiral and can exist as a pair of enantiomers (non-superimposable mirror images). For example, the cis isomer can be (1R,2S) or (1S,2R), and the trans isomer can be (1R,2R) or (1S,2S). The specific stereoisomer of this compound will influence its reactivity and its utility in stereoselective synthesis.

Overview of Academic Research Perspectives on this compound and Related Analogs

While specific research literature on this compound is limited, the academic interest in this compound and its analogs can be inferred from the broader context of cyclohexanol chemistry and the synthetic utility of halogenated compounds.

Research in this area often focuses on the development of stereoselective synthetic routes to access specific isomers of functionalized cyclohexanols. For example, the synthesis of related compounds like 2-bromocyclohexanol (B1604927) has been documented, with distinct procedures for obtaining the cis or trans isomers. nih.gov Such syntheses often involve the reaction of cyclohexene (B86901) with a source of bromine and a nucleophile, where the stereochemical outcome is controlled by the reaction mechanism.

Furthermore, the reactivity of these compounds is a major area of investigation. The bromomethyl group is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. The hydroxyl group can direct or participate in reactions, leading to the formation of cyclic ethers or other complex bicyclic structures. The interplay between the stereochemistry of the ring and the reactivity of the functional groups is a subject of significant academic interest, as it provides a pathway to complex molecular architectures from relatively simple starting materials.

The study of analogs, such as those with different halogens or other substituents on the ring, also provides valuable insights into structure-activity relationships and reaction mechanisms. The knowledge gained from these studies can be applied to the design of new synthetic strategies and the creation of novel molecules with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOFFSRIPHRYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859179-50-3 | |

| Record name | 2-(bromomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Bromomethyl Cyclohexan 1 Ol

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary carbon of the bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism.

The bimolecular nucleophilic substitution (SN2) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. masterorganicchemistry.com This mechanism is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comyoutube.com

For 2-(bromomethyl)cyclohexan-1-ol, the reactivity in SN2 reactions is significantly influenced by the steric environment around the bromomethyl group. As a primary alkyl halide, it is sterically accessible, favoring the SN2 pathway over the SN1 pathway, which is more common for tertiary substrates. masterorganicchemistry.comyoutube.com The cyclohexane (B81311) ring itself, however, introduces conformational considerations. While the bromomethyl group is not directly on the ring, its orientation relative to the ring and the adjacent hydroxyl group can influence the approach of the incoming nucleophile.

Substituent effects on the cyclohexane ring can sterically hinder the transition state of the SN2 reaction. Bulky substituents, particularly at positions adjacent to the bromomethyl group, can slow the reaction rate by impeding the backside attack of the nucleophile. The hydroxyl group at position 1 can also exert an influence through intramolecular hydrogen bonding or by acting as an internal nucleophile under certain conditions, leading to the formation of a cyclic ether (an oxetane), a process known as intramolecular Williamson ether synthesis. chemistrysteps.com

| Factor | Effect on SN2 Reaction Rate | Rationale |

|---|---|---|

| Substrate | Favorable | Primary alkyl halide (CH₂Br) has low steric hindrance. masterorganicchemistry.com |

| Nucleophile | Dependent on Nucleophile Strength | Stronger, less hindered nucleophiles increase the reaction rate. masterorganicchemistry.com |

| Leaving Group | Favorable | Bromide (Br⁻) is a good leaving group. mhmedical.com |

| Solvent | Dependent on Solvent Polarity | Polar aprotic solvents (e.g., DMSO, acetone) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. youtube.com |

| Ring Substituents | Generally Unfavorable | Steric hindrance from other ring substituents can impede the nucleophile's backside attack. |

The SN2 reaction on the bromomethyl moiety is a versatile method for introducing a wide range of functional groups, leading to the synthesis of various functionalized cyclohexanol (B46403) derivatives. The choice of nucleophile dictates the nature of the new substituent. For instance, reaction with cyanide ions yields a nitrile, azide (B81097) ions produce an azide, and carboxylate ions form an ester. These transformations are valuable in synthetic organic chemistry for building more complex molecular architectures.

The efficiency of these reactions can be optimized by carefully selecting the reaction conditions, such as the solvent and the counter-ion of the nucleophilic salt. For example, in nucleophilic displacement reactions, dimethyl sulfoxide (B87167) (DMSO) has been shown to be a superior solvent compared to dimethylformamide (DMF), leading to faster reaction rates and higher yields. nih.gov Similarly, the choice of cation can be critical; cesium salts (e.g., CsOAc) are often more effective than sodium salts (e.g., NaOAc). nih.gov

| Nucleophile | Reagent Example | Product Class | Resulting Functional Group |

|---|---|---|---|

| Hydroxide | NaOH | Diol | -CH₂OH |

| Alkoxide | NaOCH₃ | Ether | -CH₂OCH₃ |

| Cyanide | NaCN | Nitrile | -CH₂CN |

| Azide | NaN₃ | Azide | -CH₂N₃ |

| Thiolate | NaSCH₃ | Sulfide | -CH₂SCH₃ |

| Carboxylate | CH₃COONa | Ester | -CH₂OOCCH₃ |

Elimination Reactions Involving this compound

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form a cyclohexene (B86901) derivative. The most common pathway for this transformation is the E2 mechanism.

The E2 (bimolecular elimination) reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), while simultaneously the leaving group departs and a double bond is formed. libretexts.orglibretexts.org The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. libretexts.org

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry. youtube.com This means the β-hydrogen and the leaving group must lie in the same plane and be oriented at a 180° dihedral angle to one another. chemistrysteps.comyoutube.com In cyclohexane systems, this geometric constraint is only satisfied when both the β-hydrogen and the leaving group are in axial positions on the chair conformation. khanacademy.orgchemistrysteps.com

In this compound, the leaving group is the bromine atom on the methyl substituent. However, for a standard E2 reaction leading to a cyclohexene, the elimination would involve a hydrogen atom directly on the cyclohexane ring and a leaving group also directly on the ring. Since the bromine is on a methyl group, a standard E2 elimination to form a double bond within the ring is not possible. Instead, elimination would involve the removal of a proton from the cyclohexane ring at position 2, and the departure of the entire bromomethyl group, which is not a typical E2 pathway.

A more plausible E2 elimination for this molecule would involve the removal of a proton from the bromomethyl carbon itself by a very strong base, leading to a carbene, or more commonly, the reaction would proceed via substitution. However, if we consider a related structure where the bromine is directly on the ring, such as 2-bromocyclohexan-1-ol, the principles of E2 elimination are highly relevant. In such a case, the base would abstract a proton from either C1 or C3, and the bromine would be the leaving group. For the reaction to proceed, both the abstracted proton and the bromine atom must be in axial positions. chemistrysteps.com This conformational requirement is the dominant factor in determining the reaction's outcome. libretexts.orglibretexts.org

The regiochemistry of elimination reactions in substituted cyclohexanes is primarily governed by the anti-periplanar requirement, which can override the typical Zaitsev's rule. libretexts.orglibretexts.org Zaitsev's rule predicts that the major product will be the more substituted, and therefore more stable, alkene. libretexts.orglibretexts.orgkhanacademy.org However, if the β-hydrogen required to form the Zaitsev product cannot achieve an axial orientation simultaneously with an axial leaving group, the elimination will not occur via that pathway. chemistrysteps.com Instead, the reaction may proceed through the abstraction of a different, conformationally accessible β-hydrogen, leading to the less substituted Hofmann product. libretexts.org

For a molecule like trans-1-bromo-2-methylcyclohexane, the preferred conformation has both substituents in equatorial positions. To undergo E2 elimination, the molecule must flip to a less stable chair conformation where the bromine is axial. libretexts.org The regiochemical outcome then depends on which of the adjacent β-hydrogens are also axial in that conformation. This stereoelectronic control is a hallmark of E2 reactions in cyclic systems. khanacademy.orgyoutube.com

The stereochemistry of the resulting alkene is also dictated by the concerted nature of the E2 mechanism. Because the reaction requires a specific spatial arrangement of the substrate, the stereochemistry of the starting material determines the stereochemistry of the product, making the reaction stereospecific. youtube.comkhanacademy.org

| Factor | Description | Outcome |

|---|---|---|

| Stereoelectronic Requirement | β-Hydrogen and Bromine must be anti-periplanar (diaxial). chemistrysteps.com | This is the primary determinant of whether an E2 reaction can occur and which β-hydrogen is removed. |

| Zaitsev's Rule | Predicts formation of the more highly substituted alkene. libretexts.org | Followed only if the required β-hydrogen can adopt an axial position. |

| Hofmann's Rule | Predicts formation of the less substituted alkene. | Observed when a sterically hindered base is used or when the diaxial requirement can only be met by a less substituted β-hydrogen. khanacademy.org |

| Stereospecificity | The stereochemistry of the reactant determines the stereochemistry of the product. youtube.comkhanacademy.org | A specific isomer of the reactant will lead to a specific isomer of the product. |

Advanced Mechanistic Studies on Bromomethylated Cyclohexanes

While SN2 and E2 are the predominant mechanisms, the reactivity of bromomethylated cyclohexanes can be more complex. Advanced mechanistic studies often employ computational chemistry and kinetic analyses to probe subtle aspects of these reactions. For example, density functional theory (DFT) calculations can be used to model the transition state structures for both substitution and elimination pathways. These models help rationalize the activation energies and explain observed product ratios.

Kinetic isotope effect (KIE) studies can also provide insight. By replacing a β-hydrogen with deuterium, scientists can measure changes in the reaction rate. A significant primary KIE for an elimination reaction provides strong evidence for the C-H bond being broken in the rate-determining step, which is characteristic of the E2 mechanism.

Another area of investigation is neighboring group participation (NGP). In this compound, the hydroxyl group is positioned to potentially act as an intramolecular nucleophile. If the molecule adopts a conformation where the oxygen can perform a backside attack on the carbon bearing the bromine, it can displace the bromide ion to form a bicyclic oxonium ion intermediate. This intermediate would then be rapidly opened by an external nucleophile. Such a pathway can lead to retention of stereochemistry at the reaction center and an enhanced reaction rate compared to a standard SN2 reaction. The feasibility of NGP depends heavily on the stereochemical relationship (cis or trans) between the hydroxyl and bromomethyl groups.

Radical and Carbanion Intermediates

The generation of radical and carbanion intermediates from this compound is plausible under specific reductive conditions, though direct studies on this particular substrate are not extensively documented. Insights can be drawn from the behavior of analogous alkyl halides.

Radical Intermediates: One-electron reduction of the carbon-bromine bond, for instance, through electrochemical methods or with certain radical initiators, would lead to the formation of a primary radical at the methylene (B1212753) carbon. This highly reactive intermediate could then undergo several transformations, including:

Hydrogen Abstraction: Reaction with a hydrogen atom donor to yield 1-methylcyclohexan-1-ol.

Dimerization: Combination of two radicals to form 1,2-bis(2-hydroxycyclohexyl)ethane.

Intramolecular Cyclization: While less common for forming a six-membered ring through direct addition to the cyclohexane ring, intramolecular hydrogen abstraction from the hydroxyl group could occur, leading to an oxygen-centered radical.

The presence of the hydroxyl group may influence the stability and subsequent reaction pathways of the radical intermediate through hydrogen bonding or by altering the electronic environment.

Carbanion Intermediates: A two-electron reduction of the C-Br bond, or deprotonation of a carbon acid precursor, would generate a carbanion. Given the pKa of a typical alkane C-H bond is very high, direct deprotonation is unlikely. However, formation via reduction is a feasible pathway. The resulting carbanion would be a potent nucleophile. Trapping experiments with electrophiles, such as D₂O in studies of similar compounds, have confirmed the formation of carbanionic species under appropriate reductive conditions. For this compound, the formation of a carbanion at the methylene position would likely lead to rapid intramolecular or intermolecular reactions, depending on the conditions.

| Intermediate | Method of Generation (Postulated) | Potential Subsequent Reactions |

| Primary Radical | One-electron reduction (e.g., electrochemical) | Hydrogen abstraction, Dimerization, Intramolecular reactions |

| Primary Carbanion | Two-electron reduction | Protonation, Reaction with electrophiles, Intramolecular displacement |

Ring Expansion Reactions of Related Compounds

Ring expansion of the cyclohexane ring in this compound to a cycloheptanone (B156872) derivative is a probable reaction pathway, particularly under conditions that favor carbocation formation. This transformation is analogous to the well-established Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.comdbpedia.orgd-nb.infoorganicreactions.org

The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. This generates a diazonium salt, which then departs as nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, leads to the ring-expanded ketone. wikipedia.orgd-nb.info

In the case of this compound, a similar carbocationic intermediate could be generated under solvolysis conditions or in the presence of a Lewis acid. The departure of the bromide ion would form a primary carbocation. This unstable intermediate would be highly susceptible to a 1,2-rearrangement of the adjacent C-C bond of the cyclohexane ring. This ring expansion would result in the formation of a more stable secondary carbocation, which can then be captured by a nucleophile or eliminate a proton. The presence of the hydroxyl group is crucial, as it can stabilize the rearranged carbocation through resonance, forming a protonated cycloheptanone. Subsequent deprotonation would yield cycloheptanone.

The stereochemistry of the starting material, specifically the cis or trans relationship between the bromomethyl and hydroxyl groups, would likely influence the propensity for and the stereochemical outcome of the rearrangement. The anti-periplanar alignment required for the migrating C-C bond and the leaving group is a key factor in such rearrangements.

| Reaction Name | Analogous Starting Material | Key Intermediate | Product of Rearrangement |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Primary Carbocation | Ring-expanded ketone |

| Analogous reaction of this compound | This compound | Primary Carbocation | Cycloheptanone |

Allylic Rearrangements (SN2') in Analogous Systems

While this compound itself is a saturated system, its unsaturated analog, 2-(bromomethyl)cyclohex-1-en-1-ol, or related allylic systems, would be susceptible to allylic rearrangements, particularly the SN2' reaction. In an SN2' reaction, a nucleophile attacks the γ-carbon of an allylic system, leading to a concerted displacement of the leaving group and a shift of the double bond. wikipedia.org

This type of reaction is favored when the SN2 pathway at the α-carbon is sterically hindered. In a hypothetical reaction of a 2-(bromomethyl)cyclohexene derivative, a nucleophile could attack the C3 carbon of the cyclohexene ring, with the concurrent expulsion of the bromide ion from the methylene group and migration of the double bond to the C1-C2 position.

The stereochemistry of the substrate and the nature of the nucleophile play a significant role in the outcome of SN2' reactions. For cyclic systems, the conformational constraints of the ring can dictate the feasibility and stereoselectivity of the anti-periplanar attack required for the SN2' mechanism.

| Reaction Type | Substrate Feature | Mechanism | Key Outcome |

| SN2' | Allylic halide | Concerted nucleophilic attack at the γ-carbon | Nucleophilic substitution with allylic rearrangement |

Influence of Hydroxyl Group on Reactivity and Selectivity

The hydroxyl group in this compound exerts a profound influence on the molecule's reactivity and the selectivity of its reactions through neighboring group participation (NGP). rsc.org This effect is highly dependent on the stereochemical arrangement of the hydroxyl and bromomethyl groups.

In the cis-isomer, the hydroxyl group is positioned on the same side of the cyclohexane ring as the bromomethyl group. This proximity allows the hydroxyl group to act as an internal nucleophile. Upon ionization of the C-Br bond, or in the presence of a base, the hydroxyl group can attack the electrophilic methylene carbon in an intramolecular SN2 reaction. This leads to the formation of a bicyclic ether, 7-oxabicyclo[4.1.0]heptane (also known as cyclohexene oxide). ambeed.comnist.govepa.govsigmaaldrich.comambeed.com This intramolecular cyclization is expected to be significantly faster than intermolecular reactions, especially at low concentrations of an external nucleophile.

Conversely, in the trans-isomer, the hydroxyl group is on the opposite side of the ring and is thus sterically hindered from participating in an intramolecular backside attack on the bromomethyl group. Consequently, the trans-isomer is more likely to undergo intermolecular reactions with external nucleophiles or elimination reactions. Studies on the analogous cis- and trans-2-(bromomethyl)cycloalkylamines have shown that the cis-isomers readily undergo intramolecular cyclization to form fused-ring azetidines, while the trans-isomers react much slower or undergo elimination as the primary reaction pathway. rsc.org This provides strong evidence for the expected disparate reactivity of the cis and trans isomers of this compound.

The rate of solvolysis is also expected to be influenced by the hydroxyl group. For the cis-isomer, anchimeric assistance from the hydroxyl group can stabilize the developing positive charge in the transition state of C-Br bond cleavage, leading to an enhanced reaction rate compared to a similar system without the hydroxyl group.

| Isomer | Relative Orientation of -OH and -CH₂Br | Expected Major Reaction Pathway (with base or in polar solvent) | Rationale |

| cis | Same side of the ring | Intramolecular Williamson Ether Synthesis (to form 7-oxabicyclo[4.1.0]heptane) | Neighboring group participation; facile intramolecular SN2 reaction. |

| trans | Opposite sides of the ring | Intermolecular SN2 reaction or Elimination (E2) | Steric hindrance prevents intramolecular backside attack. |

Stereochemical and Conformational Analysis of 2 Bromomethyl Cyclohexan 1 Ol

Diastereomerism and Enantiomerism in 2-(Bromomethyl)cyclohexan-1-ol

The this compound molecule possesses two stereogenic centers: carbon-1, which is bonded to the hydroxyl (-OH) group, and carbon-2, which is bonded to the bromomethyl (-CH2Br) group. The presence of two distinct chiral centers means that the compound can exist as a maximum of four stereoisomers (2^n, where n=2). youtube.com These stereoisomers are related to each other as either enantiomers or diastereomers. masterorganicchemistry.comoregonstate.edu

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. cureffi.org

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu

The four stereoisomers of this compound can be grouped into two pairs of enantiomers. These pairs are diastereomeric to each other. The diastereomers are commonly referred to as cis and trans, based on the relative orientation of the hydroxyl and bromomethyl groups with respect to the plane of the cyclohexane (B81311) ring.

Trans Isomers : The -OH group and the -CH2Br group are on opposite sides of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

Cis Isomers : The -OH group and the -CH2Br group are on the same side of the ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

| Isomer Type | Stereochemical Configuration | Relationship |

|---|---|---|

| trans | (1R, 2R)-2-(Bromomethyl)cyclohexan-1-ol | Enantiomers |

| (1S, 2S)-2-(Bromomethyl)cyclohexan-1-ol | ||

| cis | (1R, 2S)-2-(Bromomethyl)cyclohexan-1-ol | Enantiomers |

| (1S, 2R)-2-(Bromomethyl)cyclohexan-1-ol |

Each cis/trans pair represents a set of enantiomers. Any cis isomer is a diastereomer of any trans isomer.

Conformational Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar; it adopts a puckered three-dimensional structure to relieve angle and torsional strain. libretexts.orgdalalinstitute.com The most stable and predominant conformation is the chair conformation, which has ideal tetrahedral bond angles of approximately 109.5° and a staggered arrangement of all bonds, thus minimizing strain. libretexts.org

In the chair conformation, substituents on the ring can occupy two distinct types of positions: axial and equatorial. libretexts.org

Axial positions are parallel to the principal axis of the ring, pointing straight up or down. libretexts.org

Equatorial positions point out from the "equator" of the ring, roughly within the plane of the ring. libretexts.org

Through a process called a "ring flip," a cyclohexane chair conformation can interconvert into an alternative chair conformation, causing all axial substituents to become equatorial and vice versa. pressbooks.pub For substituted cyclohexanes, the two chair conformers are generally not equal in energy. libretexts.org Substituents in the axial position experience steric hindrance with the other axial atoms on the same side of the ring, an unfavorable interaction known as 1,3-diaxial strain. openochem.org Consequently, chair conformations that place larger substituents in the equatorial position are more stable. libretexts.org

For this compound, the bromomethyl group (-CH2Br) is sterically bulkier than the hydroxyl group (-OH).

trans-2-(Bromomethyl)cyclohexan-1-ol : In one chair conformer, both the -OH and -CH2Br groups are in axial positions (diaxial). In the ring-flipped conformer, both groups are in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable due to the absence of major 1,3-diaxial interactions. libretexts.org

cis-2-(Bromomethyl)cyclohexan-1-ol : In either chair conformation, one substituent is axial and the other is equatorial. The more stable conformer is the one where the larger bromomethyl group occupies the more spacious equatorial position, and the smaller hydroxyl group occupies the axial position. libretexts.org

| Isomer | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | More Stable Conformer |

|---|---|---|---|

| trans | Axial (-OH), Axial (-CH2Br) | Equatorial (-OH), Equatorial (-CH2Br) | Diequatorial |

| cis | Axial (-OH), Equatorial (-CH2Br) | Equatorial (-OH), Axial (-CH2Br) | Axial (-OH), Equatorial (-CH2Br) |

The orientation of a substituent as axial or equatorial has a profound impact on the molecule's reactivity, particularly in reactions that have specific geometric requirements, such as E2 elimination. The E2 mechanism requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. In a cyclohexane chair, this geometry is only fulfilled when both the leaving group and the adjacent proton are in axial positions (trans-diaxial).

Therefore, a conformer with an axial leaving group is primed for E2 elimination, whereas a conformer with an equatorial leaving group cannot undergo this reaction directly and must first ring-flip. If the more stable conformation places the leaving group in an equatorial position, the rate of elimination will be significantly slower because the reaction must proceed through the less stable, less populated conformer where the leaving group is axial.

For trans-2-(bromomethyl)cyclohexan-1-ol, the highly stable diequatorial conformer is unreactive in an E2 elimination. The molecule must flip to the high-energy diaxial conformer for the reaction to occur, resulting in a slow reaction rate. For the cis isomer, the more stable conformer already places the bulky -CH2Br group in an equatorial position. If the hydroxyl group (after protonation to form a good leaving group, -OH2+) is the target, its axial position in the more stable conformer would allow for a relatively fast elimination reaction with an adjacent axial proton.

Stereoselective Transformations Derived from this compound

The defined stereochemistry and conformational preferences of this compound isomers allow for highly stereoselective subsequent reactions. A prime example is the intramolecular formation of an epoxide. When treated with a base, the hydroxyl group is deprotonated to form an alkoxide ion. This intramolecular nucleophile can then attack the carbon bearing the bromine, displacing the bromide ion via an SN2 mechanism to form a bicyclic ether (an epoxide).

This intramolecular SN2 reaction requires a backside attack, meaning the nucleophilic oxygen and the leaving group (bromide) must be in an anti-periplanar arrangement.

For the trans isomer , the most stable diequatorial conformer is not set up for this reaction. It must ring-flip to the energetically unfavorable diaxial conformation to achieve the required anti-periplanar alignment between the oxygen and the bromomethyl group. Despite the high energy barrier, this is the only pathway to the epoxide, leading to the formation of a trans-fused epoxide ring system.

For the cis isomer , the reactive conformation places the bromomethyl group axial and the hydroxyl group equatorial. Upon deprotonation, the resulting alkoxide is correctly positioned to attack the backside of the C-Br bond, leading to the formation of a cis-fused epoxide. This reaction generally proceeds more readily than from the trans isomer because the required conformation is more accessible.

Another transformation is the oxidation of the secondary alcohol to a ketone, yielding 2-(bromomethyl)cyclohexanone. In α-haloketones, there is often a preference for the halogen to occupy the axial position due to the alignment of dipoles, which can override purely steric considerations. stackexchange.com This conformational preference would then dictate the stereochemical outcome of subsequent reactions at the ketone.

Synthesis and Exploration of 2 Bromomethyl Cyclohexan 1 Ol Derivatives

Modifications of the Cyclohexane (B81311) Ring

The cyclohexane ring of 2-(bromomethyl)cyclohexan-1-ol provides a robust framework that can be modified to influence the compound's steric and electronic properties. These modifications can have a profound impact on the reactivity and potential applications of the resulting derivatives.

Alkyl-Substituted Analogs

The introduction of alkyl groups onto the cyclohexane ring can significantly alter the steric environment around the reactive centers of this compound. The synthesis of these analogs can be achieved through various established synthetic routes, often starting from appropriately substituted cyclohexene (B86901) precursors. For instance, the Sharpless asymmetric dihydroxylation of an alkyl-substituted cyclohexene can yield a diol, which can then be selectively brominated to introduce the bromomethyl group.

The presence of alkyl substituents can direct the stereochemical outcome of subsequent reactions. For example, a bulky alkyl group at a specific position can hinder the approach of a nucleophile to one face of the molecule, leading to a higher diastereoselectivity in substitution reactions at the bromomethyl site.

| Substituent | Position on Cyclohexane Ring | Observed Stereochemical Influence |

|---|---|---|

| Methyl | 4-position | Moderate influence on facial selectivity |

| tert-Butyl | 4-position | High degree of steric hindrance, leading to excellent diastereoselectivity |

| Isopropyl | 3-position | Directs nucleophilic attack to the less hindered face |

Electron-Withdrawing Group Effects on Derivative Properties

The introduction of electron-withdrawing groups (EWGs) onto the cyclohexane ring can significantly modulate the electronic properties of this compound derivatives. EWGs can influence the acidity of the hydroxyl group and the electrophilicity of the carbon bearing the bromine atom. The synthesis of such derivatives can be accomplished by starting with a cyclohexanone (B45756) bearing the desired EWG, followed by a sequence of reactions to introduce the hydroxyl and bromomethyl functionalities.

The presence of an EWG can enhance the rate of reactions where the departure of the bromide ion is the rate-determining step. For instance, in reactions proceeding through a carbocation-like transition state, the inductive effect of the EWG can destabilize the developing positive charge, thereby slowing down the reaction. Conversely, in reactions where the nucleophilicity of the hydroxyl group is important, an EWG can increase its acidity, making it a better leaving group after protonation.

| Electron-Withdrawing Group | Position on Cyclohexane Ring | Effect on Hydroxyl Group Acidity | Effect on Bromomethyl Reactivity |

|---|---|---|---|

| Nitro (NO2) | 4-position | Increased acidity | Enhanced electrophilicity |

| Cyano (CN) | 4-position | Increased acidity | Enhanced electrophilicity |

| Trifluoromethyl (CF3) | 3-position | Significantly increased acidity | Significantly enhanced electrophilicity |

Functionalization at the Bromomethyl Site

The bromomethyl group is a key site for functionalization in this compound, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to a diverse library of derivatives.

Synthesis of Amino-Substituted Cyclohexanol (B46403) Derivatives

Amino-substituted cyclohexanol derivatives can be synthesized through the reaction of this compound with various nitrogen-based nucleophiles. Primary and secondary amines, as well as ammonia (B1221849), can displace the bromide ion in an SN2 reaction to form the corresponding amino-substituted products. The choice of the amine and reaction conditions can be tailored to achieve the desired degree of substitution. For example, using a large excess of ammonia will favor the formation of the primary amine, while using a primary amine as the nucleophile will yield a secondary amine.

These amino-substituted derivatives are of interest due to their potential biological activities and their utility as intermediates in the synthesis of more complex molecules.

| Nitrogen Nucleophile | Product | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Ammonia (NH3) | 2-(Aminomethyl)cyclohexan-1-ol | Excess NH3 in ethanol, sealed tube | Moderate to good |

| Dimethylamine ((CH3)2NH) | 2-((Dimethylamino)methyl)cyclohexan-1-ol | (CH3)2NH in THF, room temperature | Good to excellent |

| Aniline (C6H5NH2) | 2-((Phenylamino)methyl)cyclohexan-1-ol | Aniline, K2CO3, DMF, 80 °C | Moderate |

Introduction of Oxygen, Sulfur, and Other Heteroatom Functionalities

The electrophilic carbon of the bromomethyl group is susceptible to attack by a variety of heteroatom nucleophiles. Oxygen-containing nucleophiles, such as alkoxides and carboxylates, can be used to synthesize ether and ester derivatives, respectively. Similarly, sulfur-based nucleophiles, which are known for their high nucleophilicity, react readily with this compound to form thioethers and other sulfur-containing compounds. libretexts.orgmsu.edu

The reaction conditions for these substitutions are typically mild, and the choice of nucleophile allows for the introduction of a wide range of functionalities. These reactions further highlight the versatility of this compound as a synthetic building block.

| Nucleophile | Resulting Functional Group | Product Example |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH3) | Ether | 2-(Methoxymethyl)cyclohexan-1-ol |

| Sodium acetate (B1210297) (CH3COONa) | Ester | (2-Hydroxycyclohexyl)methyl acetate |

| Sodium thiomethoxide (NaSCH3) | Thioether | 2-((Methylthio)methyl)cyclohexan-1-ol |

| Sodium azide (B81097) (NaN3) | Azide | 2-(Azidomethyl)cyclohexan-1-ol |

Cyclohexanol Ring Expansion and Contraction Derivatives

The cyclohexane ring of this compound can undergo ring expansion or contraction reactions under specific conditions, leading to the formation of seven-membered (cycloheptane) or five-membered (cyclopentane) ring systems. These rearrangements are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.comwikipedia.org

A common method for inducing such rearrangements is through a pinacol-type rearrangement. wikipedia.org For instance, treatment of this compound with a Lewis acid could promote the formation of a carbocation at the carbon bearing the hydroxyl group. A subsequent 1,2-alkyl shift from the adjacent carbon, which is part of the cyclohexane ring, would lead to a ring-expanded cycloheptanone (B156872) derivative. Conversely, under different conditions, a rearrangement involving the bromomethyl group could potentially lead to a ring-contracted cyclopentyl derivative. chemistrysteps.com

These ring expansion and contraction reactions provide a powerful tool for accessing different carbocyclic frameworks from a common starting material. etsu.eduntu.ac.uk

| Reaction Type | Typical Reagents | Product Ring System | Key Intermediate |

|---|---|---|---|

| Ring Expansion | Lewis acids (e.g., AlCl3, BF3·OEt2) | Cycloheptanone derivative | Carbocation intermediate |

| Ring Contraction | Silver salts (e.g., AgNO3) in a protic solvent | Cyclopentyl derivative | Carbocation intermediate with subsequent rearrangement |

Applications of 2 Bromomethyl Cyclohexan 1 Ol in Organic Synthesis

Utility as a Building Block in Complex Molecule Construction

The strategic placement of the hydroxyl and bromomethyl groups in 2-(bromomethyl)cyclohexan-1-ol facilitates its use in the synthesis of intricate molecular structures, particularly spirocyclic systems. The ability of the hydroxyl group to act as an internal nucleophile allows for intramolecular cyclization reactions, where it displaces the bromide ion to form a new heterocyclic ring fused to the cyclohexane (B81311) core.

One significant application is in the synthesis of oxaspirocycles, such as oxaspiro[5.5]undecane derivatives. These structures are prevalent in a number of natural products and bioactive molecules. The intramolecular etherification of this compound, typically promoted by a base, leads to the formation of a stable six-membered tetrahydropyran (B127337) ring spiro-fused to the cyclohexane ring. This transformation provides a straightforward entry to the 1-oxaspiro[5.5]undecane skeleton.

Furthermore, the reactivity of this compound can be harnessed in tandem reactions. For instance, it can participate in Rh(II)-catalyzed O-H insertion reactions with diazo compounds, followed by a base-promoted intramolecular cyclization to furnish complex spiroheterocycles. beilstein-journals.org This methodology offers a pathway to novel spiro-annulated pyran rings conjugated with other cyclic systems, which are of interest in medicinal chemistry. beilstein-journals.org

The following table summarizes the key transformations of this compound in the construction of complex molecules:

| Starting Material | Reagents and Conditions | Product Type | Application |

| This compound | Base (e.g., NaH, K2CO3) | 1-Oxaspiro[5.5]undecane | Synthesis of spirocyclic natural products and analogues |

| This compound | Diazo compound, Rh(II) catalyst, Base | Spiro-annulated pyran | Access to complex spiroheterocycles |

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The cyclohexane moiety is a common structural motif in many biologically active compounds. The functional handles present in this compound make it a valuable intermediate for the synthesis of potential pharmaceutical and agrochemical agents.

In the realm of pharmaceuticals, carbocyclic nucleoside analogues are an important class of antiviral drugs. researchgate.net The cyclohexane ring can serve as a mimic of the furanose sugar in natural nucleosides. The hydroxyl group of this compound can be used for the attachment of a nucleobase, while the bromomethyl group can be further functionalized or reduced to a methyl group, a common feature in some antiviral nucleosides. The synthesis of carbocyclic antiviral nucleosides often involves the coupling of a functionalized carbocyclic precursor with a heterocyclic base. nih.gov While direct use of this compound is not extensively documented, its structural features make it a plausible precursor for such syntheses.

In the agrochemical sector, cyclohexanol (B46403) derivatives have been utilized in the development of fungicides. For instance, N-substituted phenyl-2-hydroxy-cycloalkylsulfonamides have been reacted with acyl chlorides to produce compounds with significant fungicidal activity against pathogens like Botrytis cinerea. caltech.edu The 2-hydroxycyclohexyl moiety is a key component of these active molecules. This compound could serve as a starting material for the synthesis of such cyclohexyl-based sulfonamides, where the bromomethyl group could be converted to other functionalities or the hydroxyl group could be used for derivatization. Additionally, certain 2-acyl-cyclohexane-1,3-dione derivatives, which can be conceptually derived from cyclohexanol precursors, have shown herbicidal activity by targeting the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.net

The table below outlines the potential applications of this compound in the synthesis of pharmaceutical and agrochemical intermediates.

| Target Compound Class | Key Synthetic Transformation | Potential Biological Activity |

| Carbocyclic Nucleoside Analogues | Nucleobase coupling and functional group manipulation | Antiviral researchgate.net |

| Cyclohexyl-based Sulfonamides | Derivatization of the hydroxyl group and introduction of a sulfonamide moiety | Fungicidal caltech.edu |

| 2-Acyl-cyclohexane-1,3-dione Derivatives | Oxidation and acylation | Herbicidal researchgate.net |

Contribution to the Development of New Materials

The bifunctionality of this compound also lends itself to applications in materials science, particularly in the synthesis of functionalized polymers. The hydroxyl and bromomethyl groups can be used as points of attachment to polymer backbones or as initiating sites for polymerization reactions.

One documented application involves the use of a protected form of a bromomethylcyclohexanol derivative in the modification of polyvinylbutyral (PVB). In this process, the hydroxyl group of the bromomethylcyclohexanol is protected, and the resulting compound is reacted with PVB. Subsequent deprotection of the hydroxyl group yields a modified polymer with pendant cyclohexanol moieties. This functionalization can alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and adhesive characteristics.

Furthermore, this compound has the potential to be used as a monomer in polymerization reactions. The hydroxyl group can initiate ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of polyester (B1180765) chains with a cyclohexyl-containing end group. The bromomethyl group can then serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications. This approach is valuable for creating well-defined polymer architectures.

The table below summarizes the contributions of this compound to the development of new materials.

| Polymer Type | Role of this compound | Potential Application |

| Modified Polyvinylbutyral | Functionalizing agent (after protection) | Specialty coatings, adhesives |

| Functional Polyesters | Monomer/Initiator | Drug delivery, biodegradable materials |

Future Prospects and Emerging Research Areas for 2 Bromomethyl Cyclohexan 1 Ol Chemistry

Advancements in Sustainable Synthesis Methods

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, with a focus on minimizing environmental impact. ijsetpub.com Future research on the synthesis of 2-(bromomethyl)cyclohexan-1-ol and related halohydrins is expected to move away from traditional methods that often rely on hazardous reagents and generate significant waste. ijsetpub.comacs.org

Key advancements are anticipated in the following areas:

Biocatalysis: The use of enzymes, such as cytochrome P450 monooxygenases and halohydrin dehalogenases, offers a highly selective and environmentally benign route to chiral halohydrins. unipd.it P450 enzymes can catalyze the direct asymmetric hydroxylation of prochiral halohydrocarbons under mild conditions, avoiding the need for pre-functionalized substrates. unipd.it This biocatalytic approach is a cornerstone for producing enantiopure compounds, which are valuable synthons for pharmaceuticals and agrochemicals. unipd.it

Solvent-Free and Alternative Solvent Systems: Research is ongoing into solvent-free reaction conditions and the use of greener solvents like ionic liquids. rsc.orgoup.com Ionic liquids can enhance reaction rates and yields in halohydrin synthesis and can often be recycled and reused, reducing waste and environmental impact. oup.com

Energy-Efficient Methodologies: The exploration of photocatalysis, using visible light to drive halohydration reactions, represents a significant step towards more energy-efficient synthesis. acs.org Additionally, flow chemistry processes offer precise control over reaction parameters, leading to reduced waste and enhanced safety, making them a popular choice for sustainable production in the pharmaceutical industry. ijsetpub.com

Renewable Feedstocks: A long-term goal in green chemistry is the utilization of renewable resources, such as biomass-derived feedstocks, as sustainable alternatives to fossil fuels for producing foundational organic compounds. ijsetpub.com

Discovery of Novel Catalytic Reactions

The dual functionality of this compound, featuring both a hydroxyl group and a reactive carbon-bromine bond, makes it an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on discovering new catalysts that can exploit this reactivity for novel synthetic applications.

Biocatalytic Transformations: Halohydrin dehalogenases (HHDHs) are a particularly promising class of enzymes for this purpose. rug.nlresearchgate.net These enzymes catalyze the reversible conversion of halohydrins to epoxides and can also utilize a variety of nucleophiles to open the epoxide ring, creating new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. rug.nlresearchgate.netresearchgate.net The catalytic scope of HHDHs is extensive, and ongoing research seeks to expand the range of accepted substrates and nucleophiles. researchgate.netscispace.com

| Reaction Type | Nucleophile | Bond Formed | Product Type | Reference |

|---|---|---|---|---|

| Dehalogenation | Intramolecular -OH | C-O (epoxide ring) | Epoxide | rug.nl |

| Epoxide Ring Opening | CN⁻ (Cyanide) | C-C | β-hydroxynitrile | rug.nlresearchgate.net |

| Epoxide Ring Opening | N₃⁻ (Azide) | C-N | β-azidoalcohol | researchgate.net |

| Epoxide Ring Opening | NO₂⁻ (Nitrite) | C-O / C-N | β-hydroxynitrite / β-nitroalcohol | researchgate.net |

| Epoxide Ring Opening | SCN⁻ (Thiocyanate) | C-S | β-hydroxythiocyanate | rug.nl |

Chemo-catalysis: Alongside biocatalysis, the development of novel chemocatalysts is a vibrant area of research. This includes:

Heterogeneous Catalysts: Composite solid-base catalysts, such as those based on CaO and MgO, have shown promise for the sustainable synthesis of epoxides from halohydrins via cyclodehydrohalogenation. acs.org The activity and selectivity of these catalysts can be tuned by adjusting their chemical and physical properties, offering a robust platform for various dehydrohalogenation reactions. acs.org

Organocatalysis: The principles of organocatalysis, which uses small organic molecules to catalyze reactions, are being applied to reactions such as aldol (B89426) additions and reductive aminations, demonstrating the potential for metal-free catalytic systems. ucl.ac.ukucl.ac.uk

Integration with High-Throughput and Automation Platforms

To accelerate the discovery of new reactions and optimize existing ones, the integration of high-throughput screening (HTS) and automated synthesis platforms is becoming essential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of catalysts (e.g., enzyme variants) or reaction conditions. nih.gov Techniques like Substrate Multiplexed Screening (SUMS) enable the efficient evaluation of enzyme activity on multiple substrates simultaneously, facilitating the engineering of enzymes with broader substrate scopes. nih.gov This approach is highly accessible and can be customized for various biocatalytic applications. nih.gov

Automation and Flow Chemistry: Automated platforms, particularly continuous flow reactors, offer precise control over reaction parameters such as temperature, pressure, and reaction time. ijsetpub.com This enhances reproducibility, improves safety, and often leads to higher yields and purity. Flow chemistry is well-suited for reaction optimization and can be integrated with in-line analytical techniques for real-time monitoring. The development of open-access databases for reaction data, which can store information from automated experiments, will further enable the application of machine learning to predict reaction outcomes and propose new synthetic routes.

Deeper Mechanistic Insights through Advanced Analytical Techniques

A fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and processes. The complexity of reactions involving this compound necessitates the use of advanced analytical and computational tools.

Spectroscopic and Crystallographic Methods: Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and X-ray crystallography are invaluable for characterizing reaction intermediates and the structures of catalyst active sites, such as in metalloenzymes or organometallic complexes. caltech.edu

Computational Chemistry: The mechanism of halohydrin formation itself involves a cyclic halonium ion intermediate, where the stereochemical outcome (anti-addition) is dictated by the backside attack of a nucleophile. masterorganicchemistry.comyoutube.comleah4sci.com To probe the more intricate mechanisms of catalyzed reactions, researchers are increasingly turning to computational methods.

Molecular Dynamics (MD) and Quantum Mechanics (QM): MD simulations can reveal the conformational dynamics of enzymes like HHDHs, showing how protein flexibility impacts substrate binding and the accessibility of the active site. mdpi.com Combining MD with QM methods (QM/MM) allows for the detailed study of electronic changes during the reaction, providing deep insights into transition states and the catalytic role of active site residues. acs.org These computational tools help explain experimental observations, such as changes in enzyme activity and selectivity resulting from mutations. acs.org

Computational Design of New Reactions and Derivatives

The synergy between computational chemistry and experimental work is paving the way for the in silico design of novel catalysts and derivatives of this compound with tailored properties.

Enzyme Engineering: Computational strategies are being employed to engineer enzymes with enhanced stability, activity, and selectivity. rug.nlnih.gov The Framework for Rapid Enzyme Stabilization by Computational Libraries (FRESCO) is one such strategy that uses energy calculations and molecular dynamics simulations to predict mutations that will improve an enzyme's robustness, for instance, its tolerance to organic cosolvents. rug.nlnih.govoup.com This allows for the creation of biocatalysts better suited for industrial applications.

Predictive Modeling: Computational tools can model the interaction of this compound and its derivatives with biological targets or within the active sites of novel catalysts. By simulating how structural modifications affect binding and reactivity, researchers can prioritize the synthesis of the most promising new compounds. This computational pre-screening saves significant time and resources compared to traditional trial-and-error approaches. Studies on HHDHs, for example, use computational analysis of active site tunnels to explain and predict their substrate scope, providing key information for future enzyme engineering efforts. mdpi.com

| Computational Tool/Strategy | Application | Objective | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying enzyme conformational landscapes and flexibility. | Understand how protein dynamics affect substrate binding and catalysis. | mdpi.com |

| FRESCO (Framework for Rapid Enzyme Stabilization by Computational libraries) | In silico evaluation of stabilizing mutations. | Design more robust and stable enzymes for industrial use. | rug.nlnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the reaction mechanism within an enzyme active site. | Elucidate transition states and understand the origins of catalytic activity and selectivity. | acs.org |

| CAVER | Analysis of tunnels and channels in proteins. | Assess active site accessibility to predict substrate scope. | mdpi.com |

| Disulfide by Design | Predicting locations for introducing disulfide bonds. | Enhance the thermal and operational stability of enzymes. | oup.com |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)cyclohexan-1-ol with high regioselectivity?

Methodological Answer: The synthesis of this compound can be approached via bromination of a pre-functionalized cyclohexanol derivative. For example:

Substrate Preparation : Start with cyclohexene oxide or a substituted cyclohexanol.

Bromination : Use N-bromosuccinimide (NBS) or HBr in a controlled environment to introduce the bromomethyl group.

Regioselectivity Control : Employ steric or electronic directing groups (e.g., hydroxyl groups) to guide bromination to the desired position.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the product .

Q. Key Considerations :

- Solvent polarity (e.g., dichloromethane vs. THF) impacts reaction rates and selectivity.

- Temperature moderation (0–25°C) minimizes side reactions like elimination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

NMR Spectroscopy :

- ¹H NMR : Identify protons on the cyclohexane ring (δ 1.2–2.5 ppm) and the bromomethyl group (δ 3.3–3.7 ppm).

- ¹³C NMR : Confirm the presence of the brominated carbon (δ 30–40 ppm) and hydroxyl-bearing carbon (δ 70–75 ppm).

IR Spectroscopy : Detect the hydroxyl group (broad peak ~3200–3500 cm⁻¹) and C-Br stretching (~500–600 cm⁻¹).

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₇H₁₃BrO) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use flame-retardant clothing if working near ignition sources .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes.

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Disposal : Follow institutional guidelines for halogenated waste.

Note : Toxicity data for this specific compound are limited; assume high hazard potential .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution (SN2) reactions?

Methodological Answer:

- Steric Effects : The axial or equatorial position of the bromomethyl group on the cyclohexane ring affects SN2 reactivity. Axial bromine atoms undergo slower substitution due to steric hindrance from the cyclohexane chair conformation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states.

- Kinetic Studies : Use deuterated analogs to track isotopic effects on reaction rates .

Q. Example Protocol :

Prepare cis- and trans-isomers via stereoselective bromination.

React with sodium azide (NaN₃) in DMF at 50°C.

Monitor reaction progress via TLC or GC-MS.

Q. What strategies mitigate elimination pathways during functionalization of this compound?

Methodological Answer:

- Base Selection : Use mild, bulky bases (e.g., DBU) instead of strong bases (e.g., NaOH) to suppress E2 elimination.

- Temperature Control : Maintain reactions below 30°C to limit thermal decomposition.

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent intramolecular dehydration .

Q. Case Study :

- Desired Reaction : Conversion to 2-(Aminomethyl)cyclohexan-1-ol via amination.

- Optimized Conditions : NH₃ in MeOH at 0°C, with slow addition of the brominated substrate .

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes in metabolic pathways).

- QSAR Studies : Corrogate logP (calculated ~2.5) and hydrogen-bonding capacity with bioavailability .

- In Silico Toxicity Prediction : Tools like ProTox-II assess potential hepatotoxicity or mutagenicity .

Q. Contradictions and Limitations in Evidence

- Safety Data : While handling protocols are well-documented , specific toxicological studies for this compound are absent .

- Stereochemical Data : Most evidence discusses brominated cyclohexanes but lacks explicit stereochemical analysis for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.